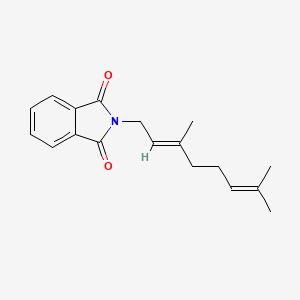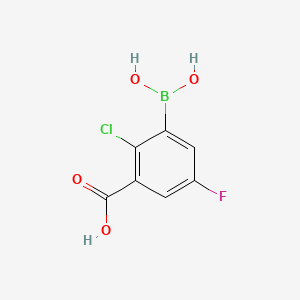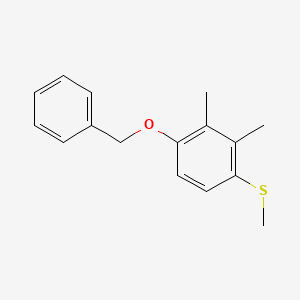
N-geranyl phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The compound features a unique structure with a conjugated diene system and an isoindoline core, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 3,7-dimethylocta-2,6-dien-1-ol.
Formation of Isoindoline Core: The isoindoline core is formed through a cyclization reaction, often involving a condensation step with an amine.
Introduction of the Diene System: The diene system is introduced via a Wittig reaction or a similar olefination process, ensuring the (E)-configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the diene system into saturated alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of isoindoline compounds are investigated for their potential use in drug development. They may serve as lead compounds for designing new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stable and versatile structure.
Mecanismo De Acción
The mechanism of action of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s diene system and isoindoline core play crucial roles in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share a similar core structure but lack the diene system.
Isoindoline Derivatives: Other isoindoline derivatives may have different substituents, affecting their chemical and biological properties.
Uniqueness
The uniqueness of (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)isoindoline-1,3-dione lies in its combination of a conjugated diene system with an isoindoline core. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
36615-20-0 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |
Clave InChI |
NZUXIQHUOLOYNR-SDNWHVSQSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C |
SMILES canónico |
CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)




![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
